molecular formula C8H8N2O B14897488 2-Ethyl-5-hydroxypyridine-4-carbonitrile

2-Ethyl-5-hydroxypyridine-4-carbonitrile

Cat. No.: B14897488
M. Wt: 148.16 g/mol
InChI Key: SJNRYGDBUCMEOA-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxypyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethyl-5-hydroxypyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-7-3-6(4-9)8(11)5-10-7/h3,5,11H,2H2,1H3

InChI Key

SJNRYGDBUCMEOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)O)C#N

Origin of Product

United States

Significance of Pyridine Scaffolds in Contemporary Synthetic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govwayne.edu As an isostere of benzene (B151609), it is a fundamental building block found in a vast number of natural products, including alkaloids (like nicotine), vitamins (such as niacin and pyridoxine), and essential coenzymes. wayne.edunih.gov In the formulation of pharmaceuticals, the pyridine nucleus is a core component in thousands of drug molecules. wayne.eduwuxibiology.com

The significance of the pyridine scaffold stems from several key characteristics:

Physicochemical Properties : The nitrogen atom imparts a degree of polarity and weak basicity, which can improve the water solubility and bioavailability of drug candidates. nih.govrsc.org This makes it a valuable moiety for modifying the pharmacokinetic profile of a molecule.

Hydrogen Bonding Capability : The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors. nih.gov

Synthetic Versatility : Decades of research have yielded a rich and diverse set of synthetic methodologies for constructing and functionalizing the pyridine ring, such as the Hantzsch pyridine synthesis. wayne.eduwuxibiology.com This allows chemists to readily create libraries of substituted pyridines for screening and optimization. nih.gov

Bioisosteric Replacement : The pyridine ring is often used as a bioisostere for a phenyl ring, amides, or other heterocycles. nih.gov This substitution can lead to improved potency, selectivity, or metabolic stability while maintaining the necessary geometry for biological activity.

Due to these attributes, pyridine derivatives have found broad application as therapeutic agents with diverse activities. nih.govrsc.org

Overview of Pyridine 4 Carbonitrile and 5 Hydroxypyridine Motifs in Molecular Design

The properties of a pyridine (B92270) scaffold are heavily influenced by its substituents. The title compound features two key functional groups that are of significant interest in molecular design: the pyridine-4-carbonitrile and the 5-hydroxypyridine motifs.

The pyridine-4-carbonitrile (or 4-cyanopyridine) moiety incorporates a nitrile group, which is a powerful electron-withdrawing group. This feature can significantly alter the electronic properties of the pyridine ring. In molecular design, the 4-cyano group is utilized for several purposes, including its role in the synthesis of cocrystals and its application as a pharmacophore in the development of enzyme inhibitors, such as Pim-1 kinase inhibitors. researchgate.net

The 5-hydroxypyridine motif is particularly noteworthy due to the phenomenon of prototropic tautomerism. It exists in equilibrium with its corresponding pyridone form (in this case, a 6-oxo-1,6-dihydropyridine). This equilibrium is sensitive and can be influenced by the solvent, temperature, and the presence of other substituents on the ring. nih.govrsc.org Computational studies using methods like Density Functional Theory (DFT) have been extensively used to investigate the thermodynamics and kinetics of this tautomerization. nih.govwayne.edu The ability to exist as either a hydroxyl (enol) or pyridone (keto) tautomer is critical in medicinal chemistry, as each form presents a different profile of hydrogen bond donors and acceptors, which can drastically affect its binding affinity to a biological target. wuxibiology.com Hydroxypyridone scaffolds are recognized for their excellent metal-chelating properties and are versatile frameworks in drug discovery.

Research Context of 2 Ethyl 5 Hydroxypyridine 4 Carbonitrile Within Heterocyclic Chemistry

Specific research data on 2-Ethyl-5-hydroxypyridine-4-carbonitrile is not widely available in public literature, suggesting it is a novel compound or a specialized synthetic intermediate rather than a commercial product. Its research context can be understood as a logical step in the systematic exploration of heterocyclic chemical space. The molecule represents a convergence of the structurally significant motifs discussed previously:

The foundational pyridine (B92270) ring.

An ethyl group at the 2-position, providing a lipophilic alkyl substituent.

A hydroxyl group at the 5-position, introducing the potential for hydroxypyridine-pyridone tautomerism and hydrogen bonding.

A carbonitrile group at the 4-position, acting as a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Below is a table of predicted physicochemical properties for this compound.

PropertyPredicted Value
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Academic Research Scope and Methodological Framework for 2 Ethyl 5 Hydroxypyridine 4 Carbonitrile

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds (disconnections) that correspond to known and reliable chemical reactions. amazonaws.com For this compound, the analysis must consider the strategic installation of four different substituents onto the pyridine core.

Key disconnections for the target scaffold would focus on the bonds between the pyridine ring and its functional groups, as well as the C-C bonds that form the ring itself.

C-CN Bond: Disconnection of the carbon-nitrile bond at the C4 position suggests a cyanation reaction on a pre-existing pyridine ring. This is often challenging due to the deactivation of the ring towards electrophilic substitution. researchgate.net

C-OH Bond: The hydroxyl group at C5 could be introduced via hydroxylation of a pyridine derivative or carried through from a precursor in a ring-forming reaction. nih.govacs.org

C-Ethyl Bond: The ethyl group at C2 can be envisioned as being installed either on a pre-formed pyridine ring through alkylation methods or, more commonly, incorporated via a precursor in a cyclization strategy.

Pyridine Ring Formation: The most fundamental disconnection involves breaking the pyridine ring itself. This leads back to acyclic precursors that can be assembled through various cyclization reactions, such as multi-component condensations. This approach is often advantageous as it allows for the incorporation of the desired substituents from the start.

A plausible retrosynthetic pathway might involve a multi-component reaction that builds the pyridine ring with the ethyl and hydroxyl (or a precursor) groups already in place, followed by a late-stage functionalization to introduce the nitrile group.

Strategies for Constructing the Pyridine Core with Specific Substitution Patterns

The construction of the pyridine core with the desired 2-ethyl, 4-nitrile, and 5-hydroxyl substitution pattern requires a combination of ring synthesis and functional group interconversion strategies.

Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds like substituted pyridines in a single step from simple acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). youtube.com While the classical Hantzsch synthesis yields 1,4-dihydropyridines that must be subsequently oxidized, modern variations allow for the direct formation of pyridines.

For the target molecule, a conceivable approach would involve the condensation of precursors that already contain the required carbon skeleton and functional groups. For instance, a reaction involving an enamine, an activated nitrile, and a 1,3-dicarbonyl compound could potentially construct the desired pyridine ring. researchgate.net The specific choice of precursors would be critical to ensure the correct placement of the ethyl group at C2 and a suitable precursor for the hydroxyl group at C5.

Table 1: Examples of Pyridine Synthesis Strategies

Reaction NamePrecursorsTypical Product
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia1,4-Dihydropyridines
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-Diketone2-Hydroxypyridine-3-carbonitriles
Bohlmann-Rahtz Pyridine Synthesis Enamine, AlkynoneSubstituted Pyridines

This table presents common named reactions for pyridine synthesis, which could be adapted for the target molecule.

Introducing a nitrile group at the C4 position of a pre-formed pyridine ring is a challenging transformation. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult, with any reaction that does occur typically favoring the C3 position. wikipedia.orgpearson.com Nucleophilic aromatic substitution, on the other hand, generally occurs at the C2 and C4 positions, but requires a good leaving group at that position. wikipedia.org

One potential strategy involves the activation of the pyridine ring. For example, the formation of an N-aminopyridinium salt can render the C4 position susceptible to nucleophilic attack. nih.gov Following the addition of a cyanide nucleophile, subsequent re-aromatization would yield the desired 4-cyanopyridine (B195900) derivative.

Another approach is the Sandmeyer-type reaction, which would necessitate starting with a 4-aminopyridine (B3432731) derivative. Conversion of the amino group to a diazonium salt, followed by treatment with a cyanide salt (e.g., CuCN), could install the nitrile group at the C4 position.

The regioselective introduction of a hydroxyl group at the C5 position of a pyridine ring is complicated by the electronic nature of the heterocycle. Direct C-H hydroxylation is a sought-after but difficult transformation. researchgate.net

A common strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack and can direct substitution patterns. While electrophilic substitution on pyridine N-oxide typically favors the C4 position, photochemical valence isomerization of pyridine N-oxides has been shown to produce a mixture of hydroxylated regioisomers, including the C5-hydroxypyridine. nih.govacs.org Separation of these isomers would then be necessary.

Alternatively, a functional group already present at the C5 position can be converted into a hydroxyl group. For example, a methoxy (B1213986) group can be cleaved using strong acids like HBr or reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyl group. asianpubs.org This would require the synthesis of a 5-methoxypyridine precursor.

Table 2: Regioselectivity in Pyridine Functionalization

PositionElectronic CharacterFavored ReactionsNotes
C2 Electron-deficientNucleophilic SubstitutionHighly activated towards nucleophilic attack.
C3 Most electron-rich CElectrophilic SubstitutionLeast deactivated position for electrophilic attack. youtube.com
C4 Electron-deficientNucleophilic SubstitutionActivated towards nucleophilic attack, similar to C2. wikipedia.org
C5 Electron-rich characterElectrophilic SubstitutionSimilar to C3 but generally less reactive.

This table summarizes the general reactivity patterns of the pyridine ring.

The introduction of an ethyl group at the C2 position can be accomplished in several ways. As mentioned, incorporating the ethyl group within one of the acyclic precursors for a cyclization reaction is often the most efficient method. For example, in a Bohlmann-Rahtz synthesis, an enamine derived from a ketone bearing an ethyl group could be used.

If starting with a pre-formed pyridine ring, methods for C-H alkylation exist but can lack regioselectivity. A more controlled approach involves nucleophilic addition of an ethyl organometallic reagent (e.g., ethyllithium (B1215237) or an ethyl Grignard reagent) to an activated pyridine, such as a pyridinium (B92312) salt. This typically directs addition to the C2 or C4 position. nih.gov Another strategy is a cross-coupling reaction, such as a Suzuki or Negishi coupling, which would require a 2-halopyridine as a starting material to couple with an appropriate ethyl-organometallic partner.

Precursor and Intermediate Synthesis

The synthesis of the necessary precursors and intermediates is highly dependent on the chosen synthetic route.

For Cyclization Strategies: If a multi-component condensation is employed, precursors such as ethyl-containing β-ketoesters, enamines, or activated methylene (B1212753) compounds would be required. For example, 3-oxopentanenitrile (B1588766) could serve as a precursor incorporating both the ethyl and nitrile functionalities.

For Functionalization Strategies: If the approach involves the sequential functionalization of a simpler pyridine derivative, key intermediates would be required. For instance, if a late-stage cyanation is planned, a 2-ethyl-5-hydroxypyridine would be a crucial intermediate. The synthesis of this intermediate itself could start from commercially available materials like 2-amino-5-bromopyridine, which can be protected, functionalized, and then deprotected to reveal the desired structure. asianpubs.orggoogle.com

The synthesis of 5-ethyl-2-methylpyridine, a structurally related compound, has been reported through the condensation of paraldehyde (B1678423) with ammonia, demonstrating the feasibility of constructing alkyl-substituted pyridines from simple starting materials under specific catalytic conditions. orgsyn.orgresearchgate.net This highlights that the precursors for the target molecule could likely be synthesized from readily available industrial chemicals.

Synthesis of Key Malononitrile (B47326) Derivatives

Malononitrile is a versatile C3 synthon widely utilized as a precursor for a variety of polyfunctionally substituted heteroaromatics. nih.govacs.org Its high reactivity, stemming from the acidic methylene protons between two nitrile groups, makes it an ideal starting material for creating complex molecular scaffolds. The synthesis of pyridine derivatives frequently begins with the preparation of specialized malononitrile derivatives.

One common strategy involves the Knoevenagel condensation of malononitrile with 1,3-dicarbonyl compounds. This reaction, typically catalyzed by a base like triethylamine (B128534), forms a functionalized intermediate that can subsequently undergo cyclization to yield 3-cyano-2-pyridinone derivatives. researchgate.net Another approach is the use of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), which serves as an excellent precursor to condensed pyridines. nih.gov The reaction conditions for these preparations can be adapted to favor the formation of specific pyridine or benzene (B151609) derivatives. nih.gov

Key research findings in the synthesis of malononitrile derivatives for pyridine synthesis are summarized below:

Multi-component Reactions (MCRs): Malononitrile is a key reagent in MCRs for generating fused and spiro pyridine derivatives under mild conditions, often with high yields. taylorfrancis.com

Transnitrilation: Anion-relay strategies involving transnitrilation have been developed for the synthesis of specific malononitrile derivatives. utoronto.ca

Precursor to Heterocycles: Malononitrile and its dimer are established precursors for a wide range of nitrogen-containing heterocyclic compounds, including pyridines, pyrazoles, and pyridazines. nih.govresearchgate.net

Preparation of Functionalized Ethylenic Compounds

The synthesis of the pyridine ring often proceeds through an intermediate functionalized ethylenic compound, also known as an α,β-unsaturated carbonyl compound. These intermediates are typically formed via condensation reactions. For the synthesis of pyridines, a Hantzsch-like multi-component condensation is a classic and effective method. conicet.gov.ar This involves the reaction of an aldehyde, a β-ketoester, and an ammonia source. conicet.gov.ar

In a relevant pathway, an enamine such as methyl 3-aminocrotonate can be reacted with a functionalized α,β-unsaturated carbonyl compound. conicet.gov.ar The reaction of 1,3-dicarbonyls with malononitrile, for instance, proceeds through a Knoevenagel condensation to form an ethylenic intermediate, which then undergoes cycloaddition and isomerization to form the final 2-pyridinone product. researchgate.net The choice of starting materials in these condensation steps is crucial for introducing the desired substituents onto the final pyridine ring, such as the ethyl group at the 2-position.

Advanced Synthetic Protocols and Reagents

Modern synthetic chemistry employs advanced techniques and reagents to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of this compound benefits from such innovations, particularly in the areas of catalysis and energy input.

Catalyst-Mediated Reactions (e.g., palladium catalysis, base-promoted cyclizations)

Catalysis is central to the efficient synthesis of substituted pyridines. Base catalysts are frequently used to promote the key condensation and cyclization steps.

Base-Promoted Cyclizations: Simple organic bases like triethylamine are effective in catalyzing the condensation of 1,3-dicarbonyls with malononitrile, leading to the formation of 3-cyano-2-pyridinone derivatives in good to excellent yields. researchgate.net The base facilitates the initial Knoevenagel condensation and the subsequent intramolecular cyclization that forms the pyridine ring. researchgate.net

Heteropolyacid Catalysis: Wells-Dawson heteropolyacids have been employed as recyclable, green catalysts in Hantzsch-like multi-component reactions under solvent-free conditions. These solid acid catalysts can efficiently promote the condensation reactions required to form the pyridine scaffold. conicet.gov.ar

While palladium catalysis is a powerful tool in forming C-C and C-N bonds, its specific application in the primary ring-forming cyclization for this particular structure is less commonly cited than base-promoted methods. However, it could be instrumental in the synthesis of more complex precursors or for post-cyclization functionalization.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and improving purity. nih.gov This method significantly reduces reaction times from hours to minutes compared to conventional heating methods. mdpi.comnih.gov

For the synthesis of related heterocyclic structures, microwave irradiation has been successfully applied to:

Hantzsch Condensation: A one-pot, three-component Hantzsch condensation to create fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was effectively carried out under solvent-free microwave conditions, achieving high yields (86–96%) in short reaction times. nih.gov

Formation of Cyano-pyridines: The reaction of 2-amino-3-carbonitrile precursors with triethyl orthoformate to yield 2-formimidate-3-carbonitrile derivatives was significantly accelerated using microwave irradiation (20 minutes) compared to conventional methods (hours), while maintaining good yields. mdpi.com

Multi-component Reactions: The synthesis of pyrazolo[1,5-a]pyrimidines from enaminosulfones and arylazodiaminopyrazoles in acetic acid was achieved in 15 minutes with good yields (90-95%) under microwave conditions. nih.gov

These examples demonstrate the high potential of microwave-assisted protocols for the rapid and efficient synthesis of this compound and its derivatives. nih.govmdpi.comnih.gov

Reaction Condition Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is a critical step in developing a robust and efficient synthetic process. Key parameters such as catalyst choice, solvent, temperature, and reaction time are systematically varied to maximize product yield and purity while minimizing byproducts and reaction time. researchgate.netresearchgate.net

For pyridine synthesis, optimization studies have revealed several key insights:

Catalyst and Solvent Synergy: In the synthesis of benzylpyrazolyl coumarin (B35378) and quinolinone derivatives via a multi-component reaction, a combination of alum as a green catalyst and polyethylene (B3416737) glycol (PEG) as a solvent provided excellent yields in a short time. researchgate.net

Temperature Effects: The yield of a reaction can be highly sensitive to temperature. For the alum-catalyzed reaction mentioned above, 100°C was found to be the optimal temperature, with deviations leading to decreased yields. researchgate.net

Catalyst Loading: The concentration of the catalyst is another crucial factor. A 10 mol% loading of alum was identified as optimal for the synthesis of certain quinolinone derivatives. researchgate.net The reaction did not proceed without a catalyst, highlighting its essential role. researchgate.net

The table below illustrates a typical approach to optimizing a multi-component reaction for a heterocyclic synthesis, showing how different catalysts and conditions affect the outcome. researchgate.net

Table 1: Optimization of Reaction Conditions for a Heterocyclic Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NonePEG-40012010No Reaction
2Alum (10)PEG-400100397
3Alum (10)PEG-400801085
4Alum (10)PEG-400120590
5CAN (10)PEG-4001001070
6Montmorillonite K-10 (10)PEG-400100592
7InCl3 (10)PEG-400100888
8ZnO (10)PEG-4001001075
9Glacial Acetic Acid (10)PEG-400100690

Data adapted from a study on the synthesis of benzylpyrazolyl coumarin and quinolinone derivatives, demonstrating a typical optimization process. researchgate.net

Scalable Synthesis Considerations

Transitioning a synthetic route from a laboratory setting to a larger, scalable process introduces a new set of challenges. The goal is to develop a method that is not only high-yielding but also cost-effective, safe, and robust for multigram or kilogram production. nih.gov

Key considerations for the scalable synthesis of this compound include:

Starting Material Availability and Cost: Reagents that are readily available and inexpensive, such as malononitrile and simple carbonyl compounds, are preferred for large-scale synthesis.

Reaction Robustness: The chosen synthetic method should be tolerant of minor fluctuations in reaction conditions without significant drops in yield or purity. Procedures should be straightforward and reproducible. nih.gov

Process Safety: Exothermic reactions require careful temperature management, especially in large reaction vessels. The use of hazardous or highly flammable reagents should be minimized or replaced with safer alternatives.

Work-up and Purification: Purification by column chromatography, common in lab-scale synthesis, is often impractical for large quantities. Scalable processes should aim for product isolation through crystallization, precipitation, or extraction to avoid chromatography. nih.gov For instance, a typical large-scale workup might involve quenching the reaction, extracting the product with a suitable solvent, washing the organic layer to remove impurities, and then concentrating the solution to induce crystallization. nih.gov

Waste Management: Green chemistry principles are increasingly important. This includes using recyclable catalysts, minimizing solvent use (e.g., through solvent-free or aqueous reactions), and reducing the generation of toxic waste streams. conicet.gov.ar

By addressing these factors during the development phase, a synthetic route can be effectively optimized for efficient and economical large-scale production.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group should present a quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The two aromatic protons on the pyridine ring will appear as singlets, with their chemical shifts influenced by the surrounding electron-withdrawing (nitrile) and electron-donating (hydroxyl and ethyl) groups. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The nitrile carbon (–CN) is expected to appear in the 115-120 ppm range. The carbons of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm), with their specific shifts determined by the attached substituents. The ethyl group carbons will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is illustrative and based on typical chemical shift values for similar structural motifs.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Pyridine C2-CH₂CH₃~2.8Quartet (q)~25
Pyridine C2-CH₂CH₃~1.3Triplet (t)~14
Pyridine H3~7.5Singlet (s)~120
Pyridine H6~8.2Singlet (s)~145
Pyridine C4-CN--~118
Pyridine C5-OH~9.0-11.0 (broad)Singlet (s)~155
Pyridine C2--~160
Pyridine C4--~105

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing detailed structural connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sciforum.net A key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sciforum.net This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sciforum.net It is invaluable for piecing together the molecular structure. For instance, correlations would be expected from the methylene protons of the ethyl group to the C2 and C3 carbons of the pyridine ring. The aromatic proton at H3 would show correlations to C2, C4, C5, and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A key NOE would be expected between the methylene protons of the ethyl group and the aromatic proton at the H3 position.

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, offering a characteristic fingerprint of the molecule. nih.gov

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Nitrile (–CN) Group: A sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2260 cm⁻¹.

Hydroxyl (–OH) Group: The O-H stretching vibration will appear as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadness of this band is a direct consequence of hydrogen bonding. quora.com

Other significant bands would include C-H stretches from the ethyl group and aromatic ring (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Table 2: Predicted Characteristic Infrared (IR) and Raman Absorption Bands This data is illustrative and based on typical group frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch-OH3200-3600Strong, Broad
C-H Stretch (Aromatic)Pyridine Ring3000-3100Medium-Weak
C-H Stretch (Aliphatic)-CH₂CH₃2850-2970Medium
C≡N Stretch-CN2220-2260Medium, Sharp
C=C, C=N StretchPyridine Ring1400-1600Medium-Strong

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. researchgate.netresearchgate.net In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring or the nitrile group of another molecule would lead to a significant broadening and a shift to lower wavenumbers (red-shift) of the O-H band. quora.comrsc.org In dilute solutions using a non-polar solvent, this intermolecular bonding is reduced, which would result in a sharper, higher-frequency band corresponding to a "free" or non-hydrogen-bonded hydroxyl group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule, which are related to its conjugated π-system.

UV-Vis Absorption: Substituted pyridines exhibit characteristic absorption bands in the UV region due to π→π* and n→π* electronic transitions. qu.edu.qa For this compound, the conjugated system of the pyridine ring, extended by the nitrile and hydroxyl groups, is expected to result in absorption maxima (λ_max) in the range of 270-370 nm. The exact position and intensity of these bands are influenced by the solvent polarity.

Fluorescence Spectroscopy: Many cyanopyridine derivatives are known to be fluorescent. sciforum.net Upon excitation at its absorption maximum, the molecule could be expected to exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, would be highly dependent on the molecular structure and the solvent environment. qu.edu.qascispace.com The presence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group on the conjugated pyridine ring creates a "push-pull" system that often enhances fluorescence.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Table 3: High-Resolution Mass Spectrometry Data for this compound (C₈H₈N₂O)

ParameterValue
Calculated Exact Mass148.0637
Measured Exact Mass148.0635
Mass Error (ppm)-1.35

Note: The data in this table is hypothetical and illustrates the precision of HRMS.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the connectivity of atoms within the molecule. The fragmentation of substituted pyridines often involves characteristic losses of small molecules or radicals. acs.orgrsc.orgrsc.org For this compound, expected fragmentation pathways could include the loss of the ethyl group, the cyano group, or carbon monoxide from the pyridine ring. The fragmentation pattern of 2-pyridones and related structures often involves the loss of CO, followed by the cleavage of the ring. rsc.org

Table 4: Plausible MS/MS Fragmentation Data for the Molecular Ion of this compound (m/z 149)

Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
121COBicyclic intermediate
120C₂H₅•5-hydroxy-4-cyanopyridine radical cation
94CO, HCNPyrrole-derived cation
78C₂H₅•, COPyridine-derived cation

Note: The fragmentation pathways are proposed based on known fragmentation patterns of similar heterocyclic compounds. acs.orgrsc.orgrsc.org

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

For this compound, the presence of the hydroxyl group and the nitrogen atom in the pyridine ring makes it a prime candidate for forming strong hydrogen bonds, which would likely dominate the crystal packing. The planar pyridine rings could also engage in π-π stacking interactions. Understanding the crystal packing is crucial as it influences physical properties such as melting point, solubility, and solid-state reactivity. mdpi.comacs.org

Table 5: Illustrative Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.3
β (°)95.5
Volume (ų)745.2
Z4
Calculated Density (g/cm³)1.32
Hydrogen BondingO-H···N
π-π Stacking Distance (Å)3.6

Note: This data is hypothetical and represents a plausible crystal structure for a substituted pyridine derivative. mdpi.com

Investigation of Lactam-Lactim Tautomerism (Hydroxypyridine ↔ Pyridone Forms)

The lactam-lactim tautomerism of hydroxypyridines is a well-documented phenomenon where the proton on the hydroxyl group can migrate to the ring nitrogen, resulting in the formation of a pyridone structure. In the case of this compound, this equilibrium is between the 5-hydroxy (lactim) and the 5-oxo (lactam) forms.

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. Generally, polar solvents tend to favor the more polar pyridone (lactam) form, while nonpolar solvents favor the less polar hydroxypyridine (lactim) form. This is due to the different dipole moments of the two tautomers and their interactions with solvent molecules.

Proton-transfer mechanisms are also critical in establishing the tautomeric equilibrium. The presence of protic solvents can facilitate proton transfer through hydrogen-bonding networks, thereby influencing the rate at which equilibrium is achieved. Studies on similar hydroxypyridine systems have shown that both the electronic effects of substituents and the nature of the solvent play a significant role in determining the predominant tautomeric form. semanticscholar.org

Conformational Landscape and Rotational Isomerism of the Ethyl and Hydroxyl Moieties

The ethyl group at the 2-position and the hydroxyl group at the 5-position introduce additional conformational flexibility to the molecule. The rotation around the C-C single bond of the ethyl group and the C-O bond of the hydroxyl group leads to different rotational isomers (conformers).

Intramolecular Hydrogen Bonding and its Role in Tautomer Stabilization

Intramolecular hydrogen bonding can play a significant role in stabilizing specific tautomers or conformers. In the hydroxypyridine form of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at the 5-position and the nitrogen of the cyano group at the 4-position, or with the ring nitrogen. The formation of such a hydrogen bond would depend on the geometry of the molecule and the rotational conformation of the hydroxyl group. The presence of a stable intramolecular hydrogen bond can significantly shift the tautomeric equilibrium towards the form that supports this interaction.

Intermolecular Interactions, Including Dimerization and Hydrogen Bonding Networks in Condensed Phases

In the solid state and in concentrated solutions, intermolecular interactions become prominent. For hydroxypyridine derivatives, hydrogen bonding is a dominant intermolecular force. The hydroxypyridine tautomer can act as both a hydrogen bond donor (via the OH group) and acceptor (via the ring nitrogen). The pyridone tautomer has a hydrogen bond donor (N-H) and an acceptor (C=O).

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Detailed computational studies, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis, appear to have not been published for this specific compound.

As the instructions strictly require focusing solely on "this compound" and adhering to a detailed outline that necessitates specific research findings and data tables, it is not possible to generate the requested article without inventing data, which would compromise scientific accuracy.

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Computational Chemistry and Theoretical Studies

Molecular Electrostatic Potential (MEP) Surface Analysis

Visualization of Charge Distribution and Reactive Sites

The visualization of charge distribution in 2-Ethyl-5-hydroxypyridine-4-carbonitrile is instrumental in identifying its reactive sites. A key method to achieve this is by mapping the molecular electrostatic potential (MEP) onto the electron density surface. The MEP illustrates the net electrostatic effect of the molecule's total charge distribution.

In a typical MEP map of this compound, regions of negative electrostatic potential, often color-coded in red or yellow, would be anticipated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. These areas signify regions of high electron density and are indicative of sites susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually colored blue, would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group, making these sites prone to nucleophilic attack. The pyridine (B92270) ring itself would display a more complex distribution of charge due to the interplay of the electron-withdrawing nitrile group and the electron-donating hydroxyl and ethyl groups.

Mulliken and Other Atomic Charge Analyses for Charge Distribution

To quantify the distribution of electronic charge over the atoms of this compound, various atomic charge analysis methods are employed, with the Mulliken population analysis being one of the most common. These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT).

Mulliken charge analysis partitions the total electron density among the constituent atoms, providing a set of partial atomic charges. For this compound, these calculations would likely show significant negative charges on the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group due to their high electronegativity. The carbon atom of the nitrile group would likely exhibit a positive charge. The atoms of the pyridine ring would have varying charges reflecting the influence of the different substituents. It is important to note that while Mulliken charges are widely used, they can be sensitive to the basis set employed in the calculation. Other methods like Natural Population Analysis (NPA) can also be used to provide a more robust description of the atomic charges.

A hypothetical data table of Mulliken charges for the heavy atoms of this compound, as would be derived from a DFT calculation, is presented below.

AtomHypothetical Mulliken Charge (a.u.)
N (pyridine)-0.5 to -0.7
C2 (ethyl)0.1 to 0.3
C3-0.1 to 0.1
C4 (nitrile)0.2 to 0.4
C5 (hydroxyl)0.3 to 0.5
C6-0.2 to 0.0
N (nitrile)-0.4 to -0.6
O (hydroxyl)-0.6 to -0.8
C (ethyl CH2)-0.2 to -0.4
C (ethyl CH3)-0.3 to -0.5

Note: These values are illustrative and would depend on the specific level of theory and basis set used in an actual calculation.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govrsc.orgnih.gov These calculations are typically performed at the DFT level of theory. nih.govrsc.orgnih.gov

For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra. The calculated chemical shifts would be sensitive to the molecular geometry and the electronic environment of each nucleus. For instance, the chemical shift of the hydroxyl proton would be highly dependent on its involvement in any intramolecular hydrogen bonding. The carbon atoms in the pyridine ring would exhibit distinct chemical shifts based on their position relative to the substituents. To improve accuracy, the calculated isotropic shielding values are often scaled using empirical linear regression parameters. nrel.govmdpi.com

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C2150 - 160
C3110 - 120
C4100 - 110
C5155 - 165
C6125 - 135
CN115 - 125
CH₂ (ethyl)20 - 30
CH₃ (ethyl)10 - 15

Note: These are estimated ranges and the actual predicted values would be obtained from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations can provide valuable insights into the conformational flexibility and dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Theoretical Framework for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical frameworks used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. chemrevlett.comresearchgate.netchemrevlett.comnih.govnih.gov For this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors that numerically represent its structural and electronic features.

These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment.

Once calculated for a series of related pyridine derivatives, these descriptors can be used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that relates them to a specific activity or property. Such a model could then be used to predict the activity or property of new, unsynthesized derivatives, thereby guiding the design of compounds with desired characteristics. The development of a robust QSAR/QSPR model for pyridine derivatives could facilitate the efficient screening of potential drug candidates or materials with specific properties. chemrevlett.comresearchgate.netchemrevlett.comnih.govnih.gov

Chemical Reactivity and Derivatization

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. The presence of both electron-donating (hydroxyl, ethyl) and electron-withdrawing (nitrile) substituents on the ring of 2-Ethyl-5-hydroxypyridine-4-carbonitrile creates a complex reactivity profile.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electronegative nitrogen atom which reduces the electron density of the ring. youtube.com Reactions often require harsh conditions, and the electrophile typically attacks the C-3 position. However, the substituents on this compound modify this inherent reactivity. The hydroxyl group at C-5 is a strong activating group and an ortho-, para-director. The ethyl group at C-2 is a weak activating group. Conversely, the nitrile group at C-4 is a deactivating group. In acidic media, required for many EAS reactions like nitration, the pyridine nitrogen is protonated, further deactivating the ring. rsc.orgrsc.org

Given these competing influences, electrophilic substitution on this compound would be directed by the powerful activating effect of the hydroxyl group to the positions ortho to it (C-6 and C-4). Since C-4 is already substituted, the most likely position for electrophilic attack is C-6.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is more reactive towards nucleophiles than benzene, particularly at the C-2 and C-4 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgstackexchange.com The presence of a strong electron-withdrawing group, such as a nitrile or a nitro group, further enhances the ring's electrophilicity and facilitates SNAr. youtube.comnih.gov In this compound, the nitrile group at C-4 makes this position and the C-2 position susceptible to nucleophilic attack. If a suitable leaving group were present at these positions, substitution would be highly favorable. Direct nucleophilic substitution of a hydrogen atom (Chichibabin reaction) requires a very strong nucleophile like the amide ion (NH₂⁻) and typically occurs at C-2 or C-4. youtube.com

Reaction TypeDirecting Effects of SubstituentsPredicted Outcome for this compound
Electrophilic Substitution -OH (C-5): Strong activator, ortho-director (to C-4, C-6). -C₂H₅ (C-2): Weak activator. -CN (C-4): Deactivator. Pyridine N: Deactivator (especially when protonated).Substitution is predicted to occur preferentially at the C-6 position, activated by the hydroxyl group.
Nucleophilic Substitution Pyridine N: Activates C-2 and C-4. -CN (C-4): Strong activator for SNAr at C-2 and C-4.If a leaving group is present, substitution is favored at C-2 and C-4. Direct substitution of hydride is difficult but would favor C-2 or C-6.

The pyridine ring is a stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions. Such transformations generally require high energy input (e.g., photochemical reactions) or interaction with highly reactive species. For substituted pyridones and related fused systems, ring-opening transformations have been observed, but these are specific to their unique structural features. mdpi.commdpi.com There is no significant literature describing ring-opening or rearrangement reactions for simple substituted hydroxypyridines like this compound.

Transformations at the Nitrile (–CN) Group

The nitrile group is a versatile functional group that can be converted into several other functionalities, including amines, carboxylic acids, and tetrazoles.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or under harsher conditions.

Step 1 (Partial Hydrolysis): Formation of 2-Ethyl-5-hydroxy-pyridine-4-carboxamide.

Step 2 (Complete Hydrolysis): Formation of 2-Ethyl-5-hydroxy-pyridine-4-carboxylic acid.

ReactantConditionsIntermediate ProductFinal Product
This compoundH₂O, H⁺ or OH⁻ (mild)2-Ethyl-5-hydroxy-pyridine-4-carboxamide-
This compoundH₂O, H⁺ or OH⁻ (strong, heat)-2-Ethyl-5-hydroxy-pyridine-4-carboxylic acid

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. The reaction converts the nitrile group into an aminomethyl group (-CH₂NH₂). This provides a key synthetic route to introduce a basic aminomethyl side chain onto the pyridine ring.

ReactantReagentsProduct
This compound1. LiAlH₄ 2. H₂O(4-(aminomethyl)-2-ethyl-pyridin-5-ol)

One of the most significant reactions of nitriles is their participation in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.gov This reaction is a highly efficient method for synthesizing 5-substituted-1H-tetrazoles. researchgate.netorganic-chemistry.org The tetrazole ring is considered a bioisostere of the carboxylic acid group, making this transformation particularly valuable in medicinal chemistry. nih.govnih.gov

The reaction of this compound with an azide (B81097) source, most commonly sodium azide (NaN₃), in the presence of a catalyst such as zinc salts or an acid, yields 2-Ethyl-5-(1H-tetrazol-5-yl)pyridin-3-ol. researchgate.netorganic-chemistry.org

ReactantReagentsProduct
This compoundNaN₃, ZnCl₂ or NH₄Cl2-Ethyl-5-(1H-tetrazol-5-yl)pyridin-3-ol

Reactions at the Hydroxyl (–OH) Group

The hydroxyl group of this compound is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the nitrile group.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation reactions introduce alkyl or acyl groups onto the hydroxyl moiety, which can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

O-Alkylation: The hydroxyl group of hydroxypyridines can be alkylated under various conditions. For instance, the O-arylation of 3-hydroxypyridines has been successfully achieved using a copper-based catalyst system with aryl bromides and iodides. nih.govacs.org While specific examples for this compound are not detailed in the available literature, analogous reactions on similar scaffolds, such as 2-pyridones, suggest that O-alkylation can be achieved. The regioselectivity between N- and O-alkylation in hydroxypyridines can be influenced by the choice of catalyst and reaction conditions. acs.org

A general procedure for the O-alkylation of a related 2-hydroxy-4,6-dimethylnicotinonitrile involves the use of an alkyl halide in the presence of a base like silver carbonate and a palladium catalyst.

Reactant 1Reactant 2CatalystBaseSolventProduct
2-hydroxy-4,6-dimethylnicotinonitrile4-cyanobenzyl bromidePd(OAc)2/DPPPentAg2CO3Toluene2-((4-cyanobenzyl)oxy)-4,6-dimethylnicotinonitrile

O-Acylation: The acylation of the hydroxyl group can be accomplished using acylating agents such as acyl halides or anhydrides. In the case of hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, which protonates the amino group and prevents its acylation. nih.gov For hydroxypyridines, acylation is a common transformation. The reaction is often catalyzed by nucleophilic agents like 4-dimethylaminopyridine (B28879) (DMAP) or Lewis acids. researchgate.net While direct acylation of this compound is not explicitly described, the general reactivity of hydroxypyridines suggests this transformation is feasible.

Modifications of the Ethyl (–CH2CH3) Substituent

The ethyl group at the 2-position of the pyridine ring also presents opportunities for chemical modification, although its reactivity is generally lower than that of the hydroxyl group. The pyridine ring, being electron-deficient, can influence the reactivity of its alkyl substituents. acs.orgresearchgate.net Reactions at the ethyl group could include oxidation or halogenation under specific conditions. The reactivity of alkyl groups on pyridine rings can be enhanced by the electronic effects of other substituents on the ring. nih.gov For instance, direct alkylation of electron-deficient N-heteroarenes has been reported, suggesting that the ethyl group might be susceptible to certain transformations. acs.orgresearchgate.net

Synthesis of Structurally Related Analogues and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogues and derivatives, including fused heterocyclic systems and conformationally restricted molecules.

Exploration of Fused Heterocyclic Systems (e.g., pyrazolopyridines, triazolopyridines)

The nitrile and the pyridine ring functionalities in this compound are valuable precursors for the construction of fused heterocyclic systems.

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various synthetic routes. A common approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. While not starting directly from this compound, a potential strategy would involve its conversion to a suitable precursor that can undergo cyclization to form the pyrazolopyridine core.

Triazolopyridines: Similarly, the synthesis of nih.govacs.orgchemrxiv.orgtriazolo[1,5-a]pyridines can be accomplished from pyridine-containing starting materials. One method involves the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring. The nitrile group in the target molecule could potentially be transformed into an amino group to facilitate such cyclizations.

Design of Conformationally Restricted Analogues

Introducing conformational constraints into a molecule can be a powerful strategy in drug design to enhance binding affinity and selectivity for a biological target. For this compound, conformational restriction could be achieved by several means. One approach involves the synthesis of "Dewar pyridines," which are conformationally programmable piperidine (B6355638) isosteres. chemrxiv.org Another strategy could involve introducing bridges or incorporating the pyridine ring into a larger, more rigid polycyclic system. The design of such analogues often involves computational studies to predict favorable conformations. chemrxiv.org

Mechanistic Aspects of Molecular Interactions Theoretical and in Vitro Foundations

Structure-Activity Relationship (SAR) Analysis based on Analogues

Structure-Activity Relationship (SAR) analysis is a cornerstone in medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For the 2-Ethyl-5-hydroxypyridine-4-carbonitrile scaffold, SAR studies on analogous compounds, particularly substituted pyridine (B92270) and pyrimidine (B1678525) derivatives, have shed light on the critical roles of various functional groups.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the pyridine ring are pivotal in determining the nature and strength of molecular interactions with biological targets.

Electronic Effects: The electron-withdrawing nature of the carbonitrile group at the C4 position significantly influences the electron density distribution of the pyridine ring. This can enhance the hydrogen bonding potential of the adjacent hydroxyl group at C5 and the pyridine nitrogen. In related 4,5-dihydroxypyrimidine derivatives, the arrangement of hydroxyl and carbonyl groups is crucial for metal-binding, a key interaction for inhibiting viral endonucleases. For these compounds, the acidity of the hydroxyl group, modulated by adjacent substituents, can be critical for chelation with metal ions in the active site of enzymes.

The following table summarizes the general SAR observations from related heterocyclic compounds that can be extrapolated to the this compound scaffold.

Substituent PositionType of SubstituentInferred Impact on Activity
C2 (Alkyl Group)Small Alkyl (e.g., Ethyl)Potential for hydrophobic interactions; size and shape are critical for pocket fitting.
C4 (Carbonitrile)Electron-WithdrawingModulates ring electronics, potentially enhancing hydrogen bonding of adjacent groups.
C5 (Hydroxyl)Hydrogen Bond Donor/AcceptorCrucial for direct hydrogen bonding with target residues or metal chelation.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. These studies are instrumental in elucidating the binding modes of this compound analogues and identifying key interactions.

Theoretical Prediction of Binding Modes with Biological Macromolecules

Molecular docking studies on related pyrimidine-5-carbonitrile derivatives have been performed to understand their interaction with protein kinases, which are important targets in cancer therapy. For instance, docking studies of such compounds into the ATP-binding site of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) have revealed specific binding modes. These studies suggest that the pyridine or pyrimidine core acts as a scaffold, positioning the key interacting groups in optimal orientations.

For this compound, a hypothetical binding mode in a kinase active site could involve the pyridine nitrogen acting as a hydrogen bond acceptor with a backbone NH group of a hinge region residue. The 5-hydroxyl group could form a crucial hydrogen bond with a catalytic residue or a conserved water molecule, while the 2-ethyl group would be oriented towards a hydrophobic pocket.

Identification of Key Interaction Hotspots

Based on docking studies of analogous compounds, several key interaction hotspots can be postulated for this compound:

Hydrogen Bonding: The 5-hydroxyl group is a primary site for hydrogen bonding, acting as both a donor and an acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions are fundamental for anchoring the ligand in the binding site.

Hydrophobic Pockets: The ethyl group at the C2 position is ideally suited to interact with hydrophobic pockets in a protein's active site. The pyridine ring itself can also participate in π-π stacking or other hydrophobic interactions with aromatic residues like phenylalanine or tyrosine.

Metal Chelation: In metalloenzymes, the 5-hydroxyl group, in conjunction with the pyridine nitrogen or the nitrogen of the carbonitrile group, could potentially chelate with a metal ion in the active site, a common mechanism for enzyme inhibition.

The following table details the potential interactions based on the functional groups of this compound.

Functional GroupPotential Interaction TypeLikely Interacting Partner in a Protein
5-HydroxylHydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr, His, Backbone C=O
Pyridine NitrogenHydrogen Bond AcceptorBackbone N-H, Lys, Arg, Ser, Thr
2-Ethyl GroupHydrophobic InteractionAla, Val, Leu, Ile, Phe, Trp
4-CarbonitrileDipole-Dipole, Hydrogen Bond AcceptorPolar residues, Water molecules
Pyridine Ringπ-π StackingPhe, Tyr, Trp, His

Rational Design Principles for Modulating Molecular Recognition

The insights gained from SAR and molecular docking studies form the basis for the rational design of new analogues with improved affinity and selectivity. For the this compound scaffold, several design principles can be proposed:

Modification of the C2-Alkyl Group: The ethyl group can be systematically modified to probe the size and nature of the hydrophobic pocket. Introducing branching, unsaturation, or cyclic structures could enhance binding affinity by optimizing van der Waals contacts.

Substitution on the Pyridine Ring: Introducing small substituents at other positions of the pyridine ring could modulate the electronic properties or provide additional interaction points. For example, a small electron-donating group could enhance the hydrogen-bonding capability of the pyridine nitrogen.

Bioisosteric Replacement: The carbonitrile group could be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a nitro group or a small amide, to explore alternative interactions. Similarly, the hydroxyl group could be replaced by a bioisostere like an amino or thiol group to alter the hydrogen bonding pattern.

Theoretical Prediction of Selectivity Profiles based on Molecular Structure

Achieving selectivity for a specific biological target over others is a major goal in drug design. The molecular structure of this compound offers opportunities for achieving selectivity.

The specific substitution pattern of the pyridine ring creates a unique three-dimensional shape and distribution of interacting groups. Selectivity can arise from exploiting subtle differences in the active sites of different proteins. For instance, the size and shape of the hydrophobic pocket that accommodates the 2-ethyl group may vary significantly between different kinases or other enzymes. By fine-tuning the sterics of this substituent, it may be possible to design compounds that bind preferentially to the target of interest.

Furthermore, the precise geometry of the hydrogen bond donors and acceptors is critical. Differences in the arrangement of amino acid residues in the active sites of related proteins mean that only a ligand with the correct complementary pattern of hydrogen bonding groups will bind with high affinity. Computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be employed to theoretically predict the impact of structural modifications on binding affinity and selectivity, guiding the synthesis of more targeted analogues.

Applications As Synthetic Intermediates and Building Blocks

Utility in the Construction of Diverse Heterocyclic Scaffolds

The reactivity of 2-Ethyl-5-hydroxypyridine-4-carbonitrile allows for its use in the synthesis of a variety of fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in medicinally important compounds. The presence of both a hydroxyl and a cyano group in a 1,2-relationship on the pyridine (B92270) ring facilitates cyclization reactions with various reagents to form fused ring systems.

One notable application is in the synthesis of thieno[2,3-b]pyridines . The Gewald reaction, a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene (B1212753) compound, and elemental sulfur, provides a classic route to substituted 2-aminothiophenes. While direct examples involving this compound are not extensively documented in readily available literature, the inherent reactivity of the active methylene group adjacent to the cyano group suggests its potential as a substrate in Gewald-type reactions. In such a scenario, the pyridine derivative would provide the active methylene component, which upon reaction with sulfur and a suitable carbonyl compound, could lead to the formation of a fused thiophene (B33073) ring.

Furthermore, the cyano and hydroxyl groups can participate in cyclocondensation reactions with bifunctional reagents to construct other fused heterocycles. For instance, reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyrazolo[3,4-b]pyridines . Similarly, reaction with amidines or guanidine (B92328) could yield pyrido[2,3-d]pyrimidines . These fused heterocyclic systems are core structures in many biologically active molecules.

Precursors for Advanced Organic Synthesis

Beyond the direct construction of fused heterocycles, this compound serves as a valuable precursor for more elaborate synthetic sequences. The functional groups can be manipulated to introduce further complexity and build sophisticated molecular architectures.

The hydroxyl group can be O-alkylated or O-arylated to introduce diverse side chains. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a plethora of further synthetic transformations. For example, the resulting aminomethylpyridine derivative could be a key intermediate for the synthesis of ligands for metal catalysis or as a building block for peptide mimics.

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, offers another potential avenue for the elaboration of this precursor. Although this reaction typically requires a dinitrile, derivatization of the hydroxyl group to introduce a second cyano-containing moiety could enable an intramolecular cyclization to form a new carbocyclic or heterocyclic ring fused to the pyridine core.

The following table summarizes the potential applications of this compound as a synthetic intermediate:

Reaction TypePotential ReagentsResulting Heterocyclic Scaffold
Gewald ReactionCarbonyl compound, SulfurThieno[2,3-b]pyridine
CyclocondensationHydrazine hydratePyrazolo[3,4-b]pyridine
CyclocondensationGuanidinePyrido[2,3-d]pyrimidine
Functional Group InterconversionAlkyl halides, Aryl halidesO-substituted pyridine derivatives
Functional Group InterconversionAcids, Reducing agentsPyridine carboxylic acids, Aminomethylpyridines
Thorpe-Ziegler Reaction (after modification)BaseFused carbocyclic/heterocyclic rings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.